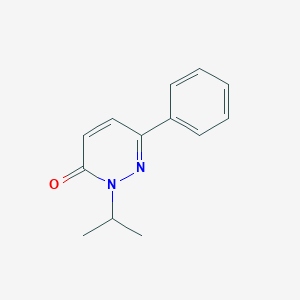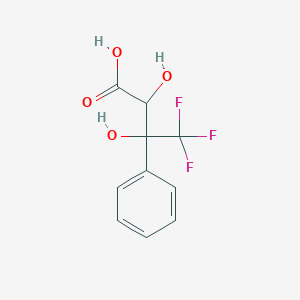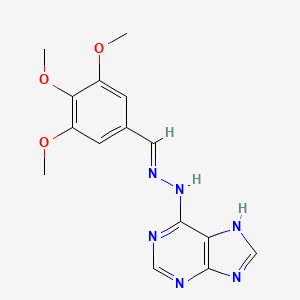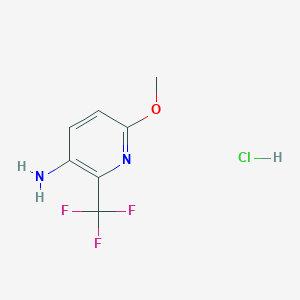![molecular formula C11H13N5O B2589587 N-[(1-苯基-1,2,3,4-四唑-5-基)甲基]丙酰胺 CAS No. 921055-00-7](/img/structure/B2589587.png)
N-[(1-苯基-1,2,3,4-四唑-5-基)甲基]丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . The compound’s structure includes a tetrazole ring attached to a phenyl group and a propanamide moiety, making it a unique and versatile molecule.
科学研究应用
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
作用机制
Target of Action
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide is a compound that has been synthesized for its potential biological activities Tetrazole derivatives, in general, have been known to interact with a variety of enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
The mode of action of N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide involves its interaction with its targets. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions, which are related to tetrazoles, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide may have favorable ADME properties.
Result of Action
It is known that tetrazole derivatives have shown central and peripheral analgesic properties .
Action Environment
It is known that tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure , which may influence their interaction with the environment.
生化分析
Biochemical Properties
Tetrazoles, including N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cellular Effects
Tetrazolate anions, like N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Molecular Mechanism
The molecular mechanism of N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .
Temporal Effects in Laboratory Settings
On heating, N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide decomposes and emits toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .
Metabolic Pathways
Considering the well-characterized metabolism of the pharmaceutically used opioid fentanyl and the so far available data, the metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide can be achieved through various methods. . This reaction is typically catalyzed by copper and can be performed under mild conditions, making it an efficient and eco-friendly method.
Another synthetic route involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of tetrazole derivatives, including N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide, often involves the use of microwave-assisted synthesis. This method accelerates the reaction rate and increases the yield while reducing the energy consumption and reaction time . The use of water as a solvent and moderate reaction conditions further enhances the eco-friendliness of this approach.
化学反应分析
Types of Reactions
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
相似化合物的比较
Similar Compounds
5-Phenyltetrazole: Similar structure but lacks the propanamide moiety.
1-Phenyl-1H-tetrazole: Similar structure but lacks the propanamide moiety.
Tetrazole N-oxides: Oxidized derivatives of tetrazoles.
Uniqueness
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide is unique due to the presence of both the tetrazole ring and the propanamide moiety. This combination enhances its biological activity and allows for a broader range of applications compared to similar compounds .
属性
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXVOGDPFKHTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2589507.png)

![(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2589512.png)




![6-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2589517.png)
![N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2589518.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate](/img/structure/B2589519.png)
![N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE](/img/structure/B2589522.png)


![2-(3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2589527.png)
